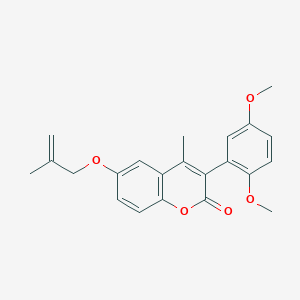

3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one

Description

3-(2,5-Dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one is a substituted coumarin derivative characterized by a 2H-chromen-2-one core. Key structural features include:

- 4-Methyl group: Enhances hydrophobicity and steric bulk.

Coumarin derivatives are widely studied for biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-methylprop-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-9-20-17(11-16)14(3)21(22(23)27-20)18-10-15(24-4)6-8-19(18)25-5/h6-11H,1,12H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDZERJZBLPGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=C)C)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 2,5-dimethoxyphenyl halide in the presence of a Lewis acid catalyst.

Alkylation: The 4-methyl group can be introduced via alkylation using a methylating agent such as methyl iodide in the presence of a strong base.

Etherification: The 6-((2-methylallyl)oxy) group is introduced through an etherification reaction using an appropriate allyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or allyloxy groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Study:

A study published in Molecules highlighted the synthesis of coumarin derivatives and their evaluation against breast cancer cell lines. The results indicated that specific modifications in the coumarin structure could enhance anticancer activity, suggesting a pathway for developing more effective therapies .

Antioxidant Properties

Coumarins are known for their antioxidant capabilities, which can help mitigate oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Research Findings:

In vitro assays have confirmed that derivatives of this compound exhibit strong antioxidant activity, making them potential candidates for formulations aimed at preventing oxidative stress-related conditions such as neurodegenerative diseases .

Pesticidal Activity

Research indicates that certain coumarin derivatives possess insecticidal and fungicidal properties. The compound's structure allows it to interact with biological targets in pests and pathogens, leading to their inhibition or death.

Field Trials:

Field trials have demonstrated the effectiveness of coumarin-based pesticides against common agricultural pests, resulting in improved crop yields while minimizing chemical residues .

Photophysical Properties

The unique structure of 3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one allows it to exhibit interesting photophysical properties. These characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe.

Experimental Insights:

Studies have shown that the compound can be incorporated into polymer matrices to enhance light emission properties, which is beneficial for developing advanced optoelectronic devices .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |

| Antioxidants | Strong free radical scavenging ability | |

| Agricultural Science | Pesticides | Effective against agricultural pests |

| Material Science | OLEDs and fluorescent probes | Enhanced light emission properties |

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related coumarin derivatives:

*Estimated based on analogous structures.

Key Trends and Insights

Substituent Effects on Reactivity and Bioactivity :

- The 2-methylallyloxy group in the target compound offers unique reactivity (e.g., Michael addition or cyclization) compared to static substituents like bromine (in ) or heterocycles (in ).

- Methoxy groups in the target compound and analogs (e.g., ) improve solubility in organic solvents and participate in hydrogen-bonding networks, critical for crystal packing and ligand-receptor interactions .

Biological Implications: Hybrid structures like 4a (purine-coumarin) demonstrate the importance of combining pharmacophores for multitarget activity . The target compound’s dimethoxyphenyl group may mimic tyrosine kinase inhibitors’ binding motifs.

Crystallographic and Computational Insights :

- Programs like SHELXL and ORTEP-3 (used in structural determination of similar compounds) highlight the role of X-ray crystallography in validating substituent orientations and hydrogen-bonding patterns .

- The target compound’s allyl ether group may adopt specific conformations in crystal lattices, as seen in related coumarin derivatives .

Biological Activity

3-(2,5-Dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one, also known as a chromenone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of compounds known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, presenting relevant data from studies and case evaluations.

Chemical Structure and Properties

The chemical structure of 3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one can be summarized as follows:

- IUPAC Name : 3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one

- Molecular Formula : C22H22O5

- Molecular Weight : 366.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 2,5-dimethoxybenzaldehyde with 4-methyl-7-hydroxy-2H-chromen-2-one under basic conditions followed by alkylation with 2-methylallyl bromide. This method allows for the efficient production of the compound while maintaining high purity levels .

Antioxidant Activity

Several studies have evaluated the antioxidant properties of chromenone derivatives. The compound has shown significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. For instance, its ability to inhibit lipid peroxidation has been documented, indicating its potential protective effects against cellular damage caused by reactive oxygen species (ROS).

Anticancer Properties

Research has indicated that 3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one exhibits promising anticancer activity. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10 | Modulation of apoptotic pathways |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various chromenone derivatives, including our compound. It showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.21 to 0.50 µM .

- In Silico Studies : Molecular docking studies have illustrated how this compound interacts with key biological targets such as DNA gyrase and acetylcholinesterase (AChE). The binding affinities were comparable to standard drugs like ciprofloxacin, indicating its potential as a lead compound for further drug development .

The biological activities of 3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one are attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in inflammation and cancer progression by binding to their active sites and modulating their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.